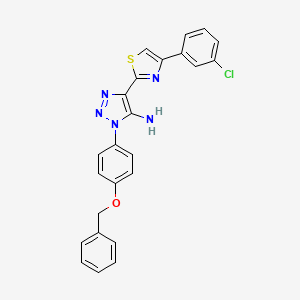
1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a multifaceted compound with applications across various scientific domains This complex structure blends a benzyloxyphenyl group, a chlorophenyl-thiazolyl moiety, and a triazolyl-amine core
准备方法
Synthetic Routes and Reaction Conditions:
Benzyloxyphenyl Introduction: Typically, the preparation begins with the formation of the benzyloxyphenyl unit. This can be achieved through the benzylation of a hydroxybenzene derivative.
Thiazole Synthesis: The thiazolyl moiety is often synthesized through the condensation of appropriate α-halo ketones with thiourea, followed by functionalization with chlorophenyl groups.
Triazole Formation: The triazole ring is usually created via a click reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Scaling up this synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yield and purity. Techniques like continuous flow reactors might be employed for efficiency.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the benzylic position, potentially forming benzyloxyphenyl ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, modifying their functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃.
Reduction: H₂/Pd, LiAlH₄.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation Products: Benzyloxybenzophenone, Benzyloxybenzoic acid.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis, particularly in creating complex molecular architectures. Biology: Investigated for its potential as a molecular probe or bioactive agent. Medicine: Evaluated for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent. Industry: Involved in the development of advanced materials, such as in polymer science or as a component in specialty chemicals.
作用机制
Unique Structural Features:
Benzyloxyphenyl Group: Enhances lipophilicity and membrane permeability.
Chlorophenyl-thiazolyl Moiety: Contributes to biological activity and specificity.
Triazolyl-amine Core: Provides stability and potential for diverse functionalization.
相似化合物的比较
4-(4-Chlorophenyl)-2-phenylthiazole
1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole
1-(4-Benzyloxyphenyl)-1H-1,2,3-triazole
This compound’s unique combination of functional groups and its chemical versatility set it apart from other compounds. Its applications in various fields demonstrate its significance and potential for future research and development.
生物活性
The compound 1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a triazole ring fused with thiazole and phenyl groups. The molecular formula is C19H17ClN4O, with a molecular weight of 356.82 g/mol. The presence of the benzyloxy group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with azoles in the presence of base catalysts. The following general synthetic route is often employed:
- Formation of Thiazole Ring : The thiazole ring is synthesized through the condensation of a thioketone with an appropriate amine under reflux conditions.
- Triazole Formation : The triazole moiety is formed via a click reaction between azides and alkynes.
- Final Coupling : The final compound is obtained by coupling the thiazole and triazole intermediates.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 29.36 ± 3.20 |
| MCF-7 (breast cancer) | 41.98 ± 2.23 |
| PC-3 (prostate cancer) | >50 |
| HCT-15 (colon cancer) | 35.09 ± 2.36 |
These results indicate that the compound is particularly effective against cervical and colon cancer cell lines, suggesting a mechanism that may involve inducing apoptosis or disrupting cellular proliferation pathways .
The compound's mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to enhance the expression of estrogen-related receptor gamma (ERRγ), which plays a crucial role in metabolic regulation and adipocyte differentiation . This suggests potential applications in treating obesity-related disorders alongside its anticancer properties.
Antimicrobial and Antioxidant Activities
In addition to anticancer effects, some derivatives of this compound have been evaluated for antimicrobial activity against various pathogens. Studies indicate that certain modifications to the structure can enhance these properties significantly . Furthermore, antioxidant assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential.
Case Studies
A notable case study involved testing a series of related triazole compounds for their effects on human cancer cell lines using CCK-8 assays. The results indicated that structural variations significantly impacted biological activity, highlighting the importance of specific substituents in enhancing efficacy .
属性
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5OS/c25-18-8-4-7-17(13-18)21-15-32-24(27-21)22-23(26)30(29-28-22)19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13,15H,14,26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHRTFSNZMEGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














